molecular formula C12H19ClSi B14035079 Ethylphenethyldimethylchlorosilane

Ethylphenethyldimethylchlorosilane

Cat. No.: B14035079
M. Wt: 226.82 g/mol
InChI Key: PDXPZTAGKQSFPB-UHFFFAOYSA-N
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Description

Ethylphenethyldimethylchlorosilane (CAS: Not explicitly provided in evidence; structurally inferred) is a chlorosilane derivative featuring an ethyl group, a phenethyl (phenyl-ethyl) group, two methyl groups, and a chlorine atom bonded to a silicon center. Its molecular formula is hypothesized as C₁₁H₁₇ClSi, combining aromatic (phenyl) and alkyl (ethyl, methyl) substituents. This structure suggests intermediate reactivity between highly volatile alkylchlorosilanes and more stable arylchlorosilanes. It is likely used in silicone polymer synthesis or as a surface-modifying agent due to the phenyl group’s hydrophobic and steric effects .

Properties

Molecular Formula

C12H19ClSi

Molecular Weight

226.82 g/mol

IUPAC Name

chloro-methyl-(2-phenylethyl)-propylsilane

InChI

InChI=1S/C12H19ClSi/c1-3-10-14(2,13)11-9-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3

InChI Key

PDXPZTAGKQSFPB-UHFFFAOYSA-N

Canonical SMILES

CCC[Si](C)(CCC1=CC=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Ethylphenethyldimethylchlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of ethylphenylethylmagnesium bromide with dimethyldichlorosilane. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the process. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction .

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the formation of by-products .

Chemical Reactions Analysis

Ethylphenethyldimethylchlorosilane undergoes various types of chemical reactions, including substitution and hydrolysis.

Scientific Research Applications

Ethylphenethyldimethylchlorosilane has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of ethylphenethyldimethylchlorosilane primarily involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and sulfur atoms, making it an effective coupling agent. This property allows it to enhance the adhesion between different materials and improve the overall performance of composite materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Chlorosilanes

Structural and Functional Group Analysis

The table below compares Ethylphenethyldimethylchlorosilane with key analogs:

Compound Name Formula CAS Number Substituents on Si Key Functional Features
This compound C₁₁H₁₇ClSi N/A* Ethyl, phenethyl, 2 methyl, Cl Aromatic + alkyl hybrid; moderate steric hindrance
Ethyl phenyl dichlorosilane C₈H₁₀Cl₂Si 1125-27-5 Ethyl, phenyl, 2 Cl High reactivity (2 Cl); pyrophoric
Dimethyl dichlorosilane C₂H₆Cl₂Si 75-78-5 2 methyl, 2 Cl Volatile; precursor for silicones
Chloromethylmethyldiethoxysilane C₆H₁₅ClO₂Si 2212-10-4 Chloromethyl, methyl, 2 ethoxy Alkoxy groups reduce hydrolysis rate
((Chloromethyl)phenylethyl)methyldichlorosilane C₁₀H₁₂Cl₃Si 81870-64-6 Chloromethyl, phenethyl, methyl, 2 Cl High chlorine content; reactive

Reactivity and Hazard Profiles

Hydrolysis Reactivity
  • This compound : Predicted to react with water, releasing HCl, but slower than dichlorosilanes due to only one Cl substituent. The bulky phenethyl group may further retard hydrolysis .
  • Ethyl phenyl dichlorosilane : Violently reacts with water (pyrophoric hazard), generating HCl and heat. Requires strict moisture control .
  • Dimethyl dichlorosilane : Rapid hydrolysis; necessitates PPE (e.g., flame-resistant clothing, goggles) and ventilation .
Flammability and Handling
  • This compound : Likely flammable (similar to ethyl-containing silanes). Requires storage under inert gas .
  • Ethyl phenyl dichlorosilane : Classified as highly flammable (UN2435); incompatible with oxidizers .

Research Findings and Key Distinctions

Steric Effects : The phenethyl group in this compound reduces reactivity compared to Ethyl phenyl dichlorosilane, making it safer for controlled synthesis .

Thermal Stability : Phenyl groups enhance thermal stability, suggesting utility in high-performance silicones over purely alkyl analogs like dimethyl dichlorosilane .

Hydrolysis Control : Compared to dichlorosilanes, the single Cl in this compound allows slower, more manageable reactions, akin to alkoxy-substituted silanes .

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